2-(Chloromethyl)-4-oxo-1,4-dihydro-6-quinolinecarboxamide
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Overview
Description
2-(Chloromethyl)-4-oxo-1,4-dihydro-6-quinolinecarboxamide is a heterocyclic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-oxo-1,4-dihydro-6-quinolinecarboxamide typically involves the chloromethylation of a quinoline derivative. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions are usually acidic, and the process involves the formation of a chloromethyl group on the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification, such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-oxo-1,4-dihydro-6-quinolinecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium thiolate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Scientific Research Applications
2-(Chloromethyl)-4-oxo-1,4-dihydro-6-quinolinecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-oxo-1,4-dihydro-6-quinolinecarboxamide involves its interaction with biological targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The quinoline core can also interact with DNA or RNA, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(Chloromethyl)-4-oxo-1,4-dihydro-6-quinolinecarboxamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(chloromethyl)-4-oxo-1H-quinoline-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-5-7-4-10(15)8-3-6(11(13)16)1-2-9(8)14-7/h1-4H,5H2,(H2,13,16)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPQBASOFVWSAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)C(=O)C=C(N2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589832 |
Source
|
Record name | 2-(Chloromethyl)-4-oxo-1,4-dihydroquinoline-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946755-57-3 |
Source
|
Record name | 2-(Chloromethyl)-4-oxo-1,4-dihydroquinoline-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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